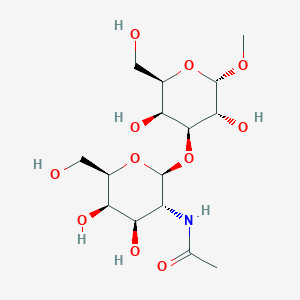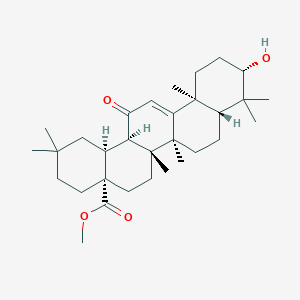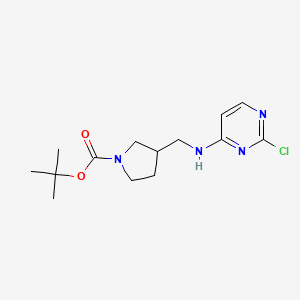
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside: is a complex carbohydrate derivative. It is a methyl glycoside that contains both galactose and N-acetylgalactosamine units. This compound is often used in biochemical research due to its unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of methyl galactopyranoside with a suitably protected N-acetylgalactosamine donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes can transfer the N-acetylgalactosamine moiety to the methyl galactopyranoside acceptor in a highly specific manner, reducing the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the N-acetylgalactosamine unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with various functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol derivatives.
Substitution: Formation of various alkyl or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of glycosylation reactions and mechanisms.
Biology: In biological research, it is used to study cell surface interactions and carbohydrate-protein interactions. It serves as a model compound for understanding the role of glycosylation in cellular processes.
Medicine: Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside is investigated for its potential in drug delivery systems and as a therapeutic agent in the treatment of diseases related to glycosylation disorders.
Industry: In the industrial sector, this compound is used in the production of bioactive materials and as an additive in various biochemical assays.
Mecanismo De Acción
The compound exerts its effects primarily through its interactions with specific carbohydrate-binding proteins, known as lectins. These interactions can modulate various cellular processes, including cell signaling, adhesion, and immune responses. The molecular targets include cell surface receptors and enzymes involved in glycosylation pathways.
Comparación Con Compuestos Similares
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-a-D-galactopyranoside
- Methyl 3-O-(2-acetamido-2-deoxy-b-D-mannopyranosyl)-a-D-galactopyranoside
Comparison:
- Structural Differences: The primary difference lies in the type of sugar unit attached to the galactopyranoside. While the target compound contains N-acetylgalactosamine, the similar compounds contain N-acetylglucosamine or N-acetylmannosamine.
- Biological Activity: These structural differences can lead to variations in biological activity and specificity towards different lectins and enzymes.
- Applications: While all these compounds are used in glycosylation studies, their specific applications may vary based on their unique interactions with biological molecules.
Propiedades
Fórmula molecular |
C15H27NO11 |
|---|---|
Peso molecular |
397.37 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1 |
Clave InChI |
USJPBCYUZSGJII-AJCPYZHHSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,3R,4R,5R)-5,7-dihydroxy-3-(hydroxymethyl)-6,6-dimethyl-2-oxabicyclo[3.2.0]heptan-4-yl] acetate](/img/structure/B11830384.png)
![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)


![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)


![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)

![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)


